molecular formula C9H10ClF2N B3069600 (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1643378-54-4

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B3069600
CAS RN: 1643378-54-4
M. Wt: 205.63
InChI Key: SBISJXJUOBFQHU-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride, also known as DFPC, is an organic compound with a molecular formula of C7H10ClF2N. It is a member of the class of compounds known as cyclopropanamines, which are characterized by the presence of a cyclopropane ring connected to a nitrogen atom. DFPC is a white crystalline solid that is soluble in water, alcohols, and ethers, and it is commonly used in research laboratories as a reagent in organic synthesis reactions. DFPC has a number of interesting properties and has been studied extensively by scientists in recent years.

Scientific Research Applications

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of a wide range of organic compounds, including drugs, polymers, and dyes. (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has also been used as a catalyst in organic synthesis reactions, as an intermediate in the synthesis of heterocyclic compounds, and as a reagent for the preparation of organometallic compounds. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied in depth to determine its mechanism of action. It is believed that (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride acts as an inhibitor of certain enzymes, such as cyclooxygenases. This inhibition of enzymes can lead to the inhibition of certain biochemical processes, such as the synthesis of prostaglandins and leukotrienes. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been shown to interact with other cellular components, such as DNA, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as cyclooxygenases, which can lead to the inhibition of certain biochemical processes. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has been shown to interact with DNA, which can lead to the inhibition of certain cellular processes. It has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride in laboratory experiments has a number of advantages and limitations. One of the major advantages of using (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is its low toxicity, which makes it safe to use in a wide range of experiments. In addition, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is relatively easy to synthesize, which makes it a convenient reagent for use in organic synthesis reactions. However, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is sensitive to light and air, which can lead to the degradation of the compound.

Future Directions

The potential applications of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride in scientific research are still being explored. One of the main areas of research is the development of new organic compounds that can be synthesized using (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride. In addition, researchers are investigating the potential of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride as an anti-inflammatory and anti-cancer agent. Finally, researchers are studying the potential of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride as a catalyst for organic synthesis reactions.

properties

IUPAC Name

(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBISJXJUOBFQHU-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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